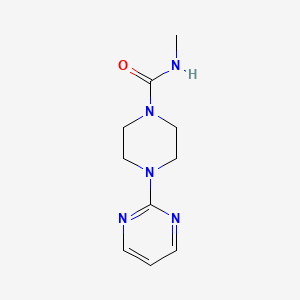![molecular formula C15H15FN2O3S B4441862 N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)
N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in the epigenetic regulation of gene expression. In recent years, GSK-J4 has emerged as a promising tool for studying the role of JMJD3 in various biological processes.
Mécanisme D'action
N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a potent inhibitor of JMJD3, which is a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. JMJD3 specifically demethylates lysine 27 on histone H3 (H3K27), which is associated with transcriptional activation. By inhibiting JMJD3, N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide prevents the demethylation of H3K27 and thereby inhibits the expression of genes that are regulated by this histone modification.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide are primarily related to its inhibition of JMJD3. By inhibiting JMJD3, N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide can modulate the expression of genes that are regulated by H3K27 methylation, which can have a wide range of effects on cellular processes. For example, N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the differentiation of Th17 cells and promote the differentiation of Treg cells, suggesting that it can modulate the immune response. N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the growth of several cancer cell lines, indicating that it may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is that it is a potent and specific inhibitor of JMJD3, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is that it can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results. Additionally, N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has relatively poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is the role of JMJD3 in cancer, as N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of several cancer cell lines. Further studies could explore the potential of N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide as a cancer therapy or the development of other JMJD3 inhibitors for this purpose. Another area of interest is the role of JMJD3 in the immune response, as N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to modulate T cell differentiation. Further studies could explore the potential of N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide or other JMJD3 inhibitors as immunomodulatory agents. Finally, there is potential for the development of more potent and selective JMJD3 inhibitors that could be used as tools for studying the role of this enzyme in various biological processes.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been used extensively in scientific research to study the role of JMJD3 in various biological processes. For example, it has been shown to inhibit the differentiation of Th17 cells and promote the differentiation of Treg cells, suggesting that JMJD3 plays a critical role in the regulation of T cell differentiation. N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the growth of several cancer cell lines, indicating that JMJD3 may be a potential target for cancer therapy.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(methanesulfonamido)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-10-7-8-11(9-14(10)18-22(2,20)21)15(19)17-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBRNFWOCEGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
![N-cyclopropyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4441808.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)

![2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)

![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)

![N-(2-chlorobenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4441868.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4441877.png)